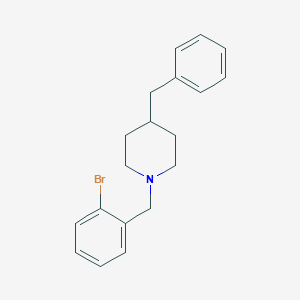

4-benzyl-1-(2-bromobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-[(2-bromophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN/c20-19-9-5-4-8-18(19)15-21-12-10-17(11-13-21)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJGCSZPBNCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 4 Benzyl 1 2 Bromobenzyl Piperidine and Analogues

Development of Synthetic Pathways to the Piperidine (B6355638) Core

The piperidine scaffold is a prevalent structural motif in a vast number of biologically active compounds and natural products. nih.govnih.govajchem-a.comresearchgate.net Consequently, a multitude of synthetic methods for its construction have been developed, ranging from the formation of the ring through cyclization to the modification of pre-existing heterocyclic systems. nih.govnih.gov

Cyclization Reactions and Ring Formation Approaches

The de novo synthesis of the piperidine ring often relies on intramolecular cyclization reactions. These methods build the six-membered ring from acyclic precursors.

One prominent approach is the aza-Michael addition , where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. nih.govrsc.orgacs.orgntu.edu.sgresearchgate.net For instance, a double aza-Michael addition of a primary amine, such as benzylamine, to a divinyl ketone can efficiently construct the 4-piperidone (B1582916) skeleton. nih.govacs.org This method is atom-efficient and can be used to produce chiral piperidones, which are versatile intermediates. nih.gov

Reductive amination of dicarbonyl compounds is another powerful strategy for piperidine synthesis. nih.govresearchgate.nettandfonline.combeilstein-journals.orgpearson.com This can be achieved through an intramolecular process where a precursor containing both an amine and a carbonyl group, or two carbonyl groups that are later aminated, cyclizes to form the piperidine ring. For example, the reductive amination of a ϖ-amino fatty acid can be catalyzed by an iron complex in the presence of a silane, which facilitates both imine formation and subsequent reduction. nih.gov

Electroreductive cyclization offers a modern and greener alternative. This method can synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes in a flow microreactor, often providing good yields and avoiding the use of toxic reagents. beilstein-journals.org

Other notable cyclization strategies include:

Radical-mediated amine cyclization: Intramolecular cyclization of linear amino-aldehydes can be initiated by a cobalt(II) catalyst. nih.gov

Palladium-catalyzed cyclization: Azide reduction followed by cyclization is a viable route. nih.gov

Gold-catalyzed annulation: This allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Table 1: Comparison of Selected Cyclization Strategies for Piperidine Synthesis

| Method | Precursors | Key Reagents/Catalysts | Advantages | Reference(s) |

| Double Aza-Michael Addition | Divinyl ketones, Primary amines | Base (e.g., NaHCO3) | Atom-efficient, high-yielding | nih.govacs.org |

| Intramolecular Reductive Amination | Amino-dicarbonyl compounds | Reducing agents (e.g., NaBH3CN, PhSiH3), Catalysts (e.g., Iron complexes) | Versatile, can be diastereoselective | nih.govresearchgate.nettandfonline.com |

| Electroreductive Cyclization | Imines, Dihaloalkanes | Electrochemical cell | Green, avoids toxic reagents | beilstein-journals.org |

| Gold-Catalyzed Annulation | N-allenamides, Alkene-tethered oxime ethers | Gold catalysts | Direct assembly | ajchem-a.com |

Catalytic Hydrogenation of Pyridine (B92270) Precursors

A widely employed and highly efficient method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. nih.gov This approach is particularly useful when the desired substitution pattern is readily available on the pyridine ring. The aromaticity of the pyridine ring necessitates the use of catalysts and often specific reaction conditions to achieve saturation. nih.gov

The synthesis of 4-benzylpiperidine (B145979), a key intermediate for the title compound, is commonly achieved through this route. The process typically starts with the synthesis of 4-benzylpyridine, which is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine. wikipedia.org

Various catalytic systems have been developed for the hydrogenation of pyridines:

Rhodium-based catalysts: Rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst for the hydrogenation of 4-(4-fluorobenzyl)pyridine. researchgate.net Rhodium oxide (Rh₂O₃) is another active catalyst that operates under mild conditions and tolerates a range of functional groups. rsc.org Asymmetric hydrogenation of pyridine derivatives can also be achieved using chiral rhodium catalysts, such as those with BINAPINE ligands, leading to enantiomerically enriched piperidines. rsc.orgnih.gov

Palladium-based catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for pyridine hydrogenation. researchgate.net Palladium-catalyzed hydrodechlorination-hydrogenation has been developed for one-pot transformations of 4-acylpyridines. researchgate.net

Platinum-based catalysts: Platinum on carbon (Pt/C) also demonstrates high activity in the hydrogenation of substituted pyridines. researchgate.net

Table 2: Catalysts for the Hydrogenation of Substituted Pyridines

| Catalyst | Substrate Example | Conditions | Key Features | Reference(s) |

| Rhodium on Carbon (Rh/C) | 4-(4-fluorobenzyl)pyridine | Varies (solvent, temp.) | High activity | researchgate.net |

| Rhodium Oxide (Rh₂O₃) | Functionalized pyridines | H₂ (5 bar), TFE, 40 °C | Mild conditions, broad scope | rsc.org |

| Palladium on Carbon (Pd/C) | 4-Acylpyridines | Varies | Widely used, effective | researchgate.net |

| Platinum on Carbon (Pt/C) | 4-(4-fluorobenzyl)pyridine | Varies | High activity | researchgate.net |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine ketones | Mild conditions | Excellent enantioselectivity | nih.gov |

Functionalization Strategies for the Piperidine Ring System

Direct functionalization of a pre-existing piperidine ring is an alternative strategy to build complexity. nih.gov This is particularly relevant for introducing substituents at various positions on the ring.

A notable example is the use of a Suzuki coupling protocol to construct 4-benzyl piperidines. organic-chemistry.org This method involves the hydroboration of N-Boc-4-methylene piperidine, followed by a palladium-catalyzed reaction with an aryl halide. organic-chemistry.org This approach tolerates a wide variety of reaction partners. organic-chemistry.org

Other functionalization methods include:

Knoevenagel condensation: Reaction of N-benzyl-4-piperidone with malononitrile (B47326) can be used to prepare 4-substituted N-benzylpiperidines. researchgate.net

Regioselective alkylation: The 3-position of piperidine can be alkylated by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to an enamine which can then be alkylated. odu.edu

Introduction of Benzyl (B1604629) and 2-Bromobenzyl Moieties

Once the 4-benzylpiperidine core is synthesized, the final step is the introduction of the 2-bromobenzyl group at the nitrogen atom.

N-Alkylation Reactions on the Piperidine Nitrogen

The most direct method for introducing the 2-bromobenzyl group onto the piperidine nitrogen is through N-alkylation . This classic nucleophilic substitution reaction involves the reaction of the secondary amine of 4-benzylpiperidine with an alkylating agent, in this case, 2-bromobenzyl bromide. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction. researchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). researchgate.netchemicalforums.com The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt through dialkylation, the alkylating agent is often added slowly to ensure the piperidine is in excess. researchgate.net

Table 3: General Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Key Considerations | Reference(s) |

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. to 70 °C | Optimization of conditions may be needed. | researchgate.netchemicalforums.com |

| Alkyl bromide/iodide | Et₃N | Acetonitrile | Room Temp. | Slow addition of alkyl halide to prevent dialkylation. | researchgate.net |

| Alkyl halide | NaH | DMF | 0 °C to Room Temp. | Stronger base, useful for less reactive systems. | researchgate.net |

| Benzyl chloride | K₂CO₃ | Ethanol | 80 °C (Microwave) | Effective for various substituted benzyl chlorides. | chemicalforums.com |

Strategies for Ortho-Bromobenzyl and Para-Benzyl Substituent Incorporation

The synthesis of the target molecule, 4-benzyl-1-(2-bromobenzyl)piperidine, relies on the availability of the two key building blocks: 4-benzylpiperidine and 2-bromobenzyl bromide.

The para-benzyl substituent is typically introduced at the 4-position of the piperidine ring prior to N-alkylation. As discussed in section 2.1.2, this is often achieved by the catalytic hydrogenation of 4-benzylpyridine. wikipedia.org Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form the C-C bond between the piperidine ring and the benzyl group. organic-chemistry.org

The ortho-bromobenzyl substituent is introduced in the final N-alkylation step. The reactivity of 2-bromobenzyl bromide is influenced by the presence of the bromine atom at the ortho position. While direct N-alkylation is the most straightforward approach, alternative strategies could involve palladium-catalyzed cross-coupling reactions. For instance, methods for the palladium-catalyzed ortho-arylation of N-benzylpiperidines have been developed, which could potentially be adapted for the synthesis of related structures. rsc.org However, for the direct synthesis of this compound, the N-alkylation of 4-benzylpiperidine with 2-bromobenzyl bromide remains the most logical and efficient route.

Regioselective Functionalization of Aromatic Rings

The synthesis of this compound inherently involves two distinct aromatic rings whose substitution patterns are critical to the final structure. The regioselectivity is typically established by the choice of starting materials, such as 4-benzylpiperidine and 2-bromobenzyl bromide. However, the synthesis of analogues with additional substituents on either aromatic ring requires precise control over the position of functionalization.

The functionalization of six-membered aromatic rings can be challenging due to the similar reactivity of multiple C-H bonds. nih.gov Advanced synthetic methods are often employed to direct incoming substituents to the desired position. For the benzyl group at the piperidine's 4-position, regiocontrol can be achieved during its construction. For instance, a Suzuki coupling protocol, which joins an aryl halide with a boronic acid, offers an efficient method for creating the 4-benzyl bond with predefined regiochemistry. organic-chemistry.org

For the N-benzyl moiety, direct C-H functionalization of an unsubstituted N-benzylpiperidine is an advanced alternative. This approach, however, presents significant challenges in controlling regioselectivity. The use of directing groups, which temporarily coordinate to a catalyst to guide a reaction to a specific, often ortho, C-H bond, is a powerful strategy. nih.govresearchgate.net While the 2-bromo substituent in the target compound is typically sourced from the starting material, the synthesis of other analogues could rely on such directed functionalization techniques to install substituents at specific locations on the phenyl ring. The choice of catalyst system is crucial, as it can dictate the site of functionalization on the piperidine or its substituents. researchgate.net

Table 1: Strategies for Regioselective Aromatic Functionalization in Benzylpiperidine Synthesis

| Strategy | Description | Key Reagents/Catalysts | Application Example | Citation |

|---|---|---|---|---|

| Cross-Coupling Reactions | Formation of a C-C bond between a pre-functionalized aromatic halide and an organometallic reagent. | Palladium catalysts (e.g., PdCl₂(dppf)), organoborons (Suzuki), organotins (Stille). | Coupling of N-Boc-4-piperidinylborane with a substituted benzyl bromide. | organic-chemistry.org |

| Directed Ortho-Metalation (DoM) | A directing group (e.g., -OMe, -CONR₂) activates a specific ortho-proton for deprotonation and subsequent reaction with an electrophile. | Organolithium bases (e.g., n-BuLi, s-BuLi). | Introducing a substituent ortho to a methoxy (B1213986) group on the benzyl ring. |

| Catalytic C-H Activation | A transition metal catalyst selectively activates a specific C-H bond for functionalization, often guided by a directing group. | Rhodium (Rh), Palladium (Pd), Ruthenium (Ru) catalysts. | Directing arylation to the C4 position of an indole (B1671886) ring, a principle applicable to benzyl groups. | nih.govresearchgate.net |

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound is critically dependent on the optimization of the reaction conditions, particularly for the N-alkylation step where 4-benzylpiperidine is reacted with 2-bromobenzyl bromide. Key parameters that are systematically varied include the choice of base, solvent, temperature, and reaction time.

The base is crucial for scavenging the hydrobromic acid byproduct. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic amines like triethylamine (Et₃N). The solvent must be chosen to ensure solubility of the reactants and facilitate the reaction; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN) are often effective. Temperature and reaction time are interdependent; higher temperatures can increase the reaction rate but may also lead to the formation of impurities through side reactions.

An example of systematic optimization can be seen in related syntheses of piperidine derivatives, where different catalysts, solvents, and temperatures are screened to maximize product formation. researchgate.netresearchgate.net For instance, a study might compare the efficacy of K₂CO₃ in DMF at 80 °C versus Et₃N in dichloromethane (B109758) (CH₂Cl₂) at room temperature. The progress of the reaction and the purity of the product are typically monitored by techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Following optimization, the final product is purified, often through column chromatography or recrystallization.

Table 2: Illustrative Optimization of N-Alkylation of 4-benzylpiperidine with 2-bromobenzyl bromide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 8 | 88 |

| 3 | Et₃N | CH₂Cl₂ | 25 | 24 | 65 |

| 4 | Et₃N | Toluene | 110 | 6 | 70 |

| 5 | NaH | THF | 65 | 4 | 92 |

Note: This table is illustrative and based on general principles of reaction optimization. researchgate.net

Stereochemical Control and Diastereoselective Synthesis (if applicable)

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, the principles of stereochemical control are paramount when synthesizing analogues that bear additional substituents on the piperidine ring or at the benzylic carbon of the 4-benzyl group. The introduction of one or more chiral centers necessitates stereoselective synthetic methods to control the spatial arrangement of atoms.

For substituted piperidines, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a significant synthetic challenge. nih.gov The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The stereochemical outcome of a reaction can be influenced by the choice of reagents and catalysts. For example, the reaction of 1,3-dimethyl-4-piperidone with potassium cyanide proceeds stereospecifically to yield the trans cyanohydrin. capes.gov.br

In the synthesis of highly substituted or crowded N-benzylpiperidones, the stereochemistry of the final products is often determined using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. researchgate.net For the synthesis of chiral analogues of this compound, strategies could include:

Chiral Pool Synthesis : Starting from an enantiomerically pure precursor.

Asymmetric Catalysis : Using a chiral catalyst to favor the formation of one enantiomer over the other.

Diastereoselective Reactions : Employing a substrate with a pre-existing chiral center to direct the formation of a new stereocenter. Rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective functionalization of piperidine derivatives. researchgate.net

Synthesis of Chemically Labeled Analogues for Mechanistic Investigations

The synthesis of chemically labeled analogues of this compound is essential for various advanced studies, including reaction mechanism elucidation, metabolic pathway tracing, and use as internal standards in quantitative mass spectrometry. Isotopic labeling involves replacing one or more atoms in the molecule with one of its isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of a labeled analogue requires the incorporation of the isotope at a specific position, which is achieved by using a labeled starting material or reagent in the synthetic sequence.

Deuterium Labeling (²H) : Deuterium atoms can be introduced onto the aromatic rings using deuterated acids or onto the piperidine ring using a deuterated reducing agent like sodium borodeuteride (NaBD₄) during an appropriate synthetic step.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling : This is achieved by using a precursor containing the carbon isotope. For example, a ¹³C-labeled 4-benzylpiperidine could be synthesized from ¹³C-benzyl cyanide. Alternatively, the N-alkylation step could be performed with ¹³C-labeled 2-bromobenzyl bromide.

Nitrogen-15 (¹⁵N) Labeling : An ¹⁵N-labeled analogue could be prepared by starting with ¹⁵N-piperidine and carrying out the subsequent benzylation and N-alkylation steps.

The design of the labeled synthesis must be carefully planned to ensure the label is incorporated efficiently and does not scramble or exchange during subsequent reaction steps.

Table 3: Potential Strategies for Isotopic Labeling of this compound

| Isotope | Position of Label | Labeled Precursor/Reagent | Synthetic Step |

|---|---|---|---|

| ¹³C | Benzylic carbon of the N-benzyl group | 2-bromo-[¹³C]-benzyl bromide | N-alkylation of 4-benzylpiperidine |

| ²H | Piperidine ring | Sodium borodeuteride (NaBD₄) | Reduction of a corresponding pyridinium (B92312) salt precursor |

| ¹⁵N | Piperidine nitrogen | [¹⁵N]-piperidine | Initial starting material for multi-step synthesis |

| ¹³C | Cyano group (in precursor) | [¹³C]-Potassium cyanide | Strecker synthesis to form a piperidine precursor researchgate.net |

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

The intended article was to focus on a multi-faceted approach to the structural elucidation of this compound, encompassing a range of sophisticated analytical techniques. These were to include detailed Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Vibrational Spectroscopy. However, the absence of published data for this particular compound prevents a detailed discussion and presentation of findings in these areas.

For a comprehensive understanding of a molecule's structure and conformation, a combination of these techniques is essential. 1D and 2D NMR experiments like COSY, HSQC, and HMBC are fundamental for establishing the connectivity of atoms, while NOESY and ROESY experiments provide insights into the spatial relationships between atoms, which is crucial for determining the molecule's three-dimensional shape in solution.

High-Resolution Mass Spectrometry is invaluable for confirming the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide clues about its structural components.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A conformational analysis, drawing on data from both solution-state NMR (like NOESY/ROESY) and solid-state X-ray crystallography, would have allowed for a comparison of the molecule's preferred geometries in different phases.

While spectroscopic data exists for related compounds, such as 4-benzylpiperidine and various N-substituted piperidine derivatives, this information cannot be extrapolated to accurately describe this compound. The presence and specific substitution pattern of the 2-bromobenzyl group on the piperidine nitrogen would significantly influence the chemical shifts in NMR, the fragmentation in mass spectrometry, the crystal packing in the solid state, and the vibrational modes.

Therefore, until dedicated synthesis and characterization of this compound are reported in scientific literature, a detailed and accurate spectroscopic and structural analysis as requested is not feasible.

Computational and Theoretical Investigations of 4 Benzyl 1 2 Bromobenzyl Piperidine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about the electron distribution and the preferred spatial arrangement of atoms.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. researchgate.net DFT calculations can be employed to optimize the molecular geometry of 4-benzyl-1-(2-bromobenzyl)piperidine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

For instance, studies on related piperidine (B6355638) derivatives have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(2d,p)), to obtain optimized molecular structures that are in good agreement with experimental data from X-ray crystallography. mdpi.com Similar calculations for this compound would likely show the piperidine ring adopting a chair conformation, which is its most stable form. wikipedia.org

Beyond geometry, DFT is used to calculate key electronic properties that govern a molecule's reactivity and intermolecular interactions. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. acs.org The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped using DFT. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the piperidine ring and the bromine atom, indicating their roles as potential hydrogen bond acceptors or sites for interaction with electrophilic species.

A hypothetical summary of DFT-calculated properties for related piperidine derivatives is presented in Table 1 to illustrate the type of data generated.

Table 1: Illustrative DFT-Calculated Properties of Substituted Piperidine Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-benzylpiperidine (B1218667) | -8.5 | -0.2 | 8.3 | 1.2 |

| 4-benzylpiperidine (B145979) | -8.6 | -0.3 | 8.3 | 1.3 |

| Fluorine-substituted piperidines researchgate.net | Varies | Varies | Varies | Varies |

| N-benzylpiperidine benzisoxazoles nih.gov | Varies | Varies | Varies | Varies |

Ab initio methods, while computationally more intensive than DFT, can provide even higher accuracy for electronic properties. These methods are based on first principles without the use of empirical parameters. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on N-benzylpiperidine derivatives have shown that electronic parameters, such as HOMO energy and specific orbital wave function coefficients, are significant in correlating with their biological activity, for example, as acetylcholinesterase inhibitors. nih.gov Such analyses suggest that the electronic nature of the substituents on both the benzyl (B1604629) and piperidine rings plays a crucial role in their inhibitory potency. A similar approach for this compound could help in predicting its potential biological activities and guide the synthesis of more potent analogues.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture of a molecule's preferred geometry, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and stability of a molecule in a simulated environment, such as in a solvent or near a biological membrane. researchgate.net

For this compound, MD simulations would be invaluable for understanding its flexibility. The molecule possesses several rotatable bonds, particularly around the benzyl groups and their connection to the piperidine nitrogen. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations.

In studies of other piperidine-based ligands, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.gov Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformation. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions, highlighting the more flexible regions of the molecule.

Radius of Gyration (Rg): This provides insight into the compactness of the molecule over time.

A 100-nanosecond MD simulation of this compound in an aqueous solution could reveal how the molecule folds and the extent of its hydrophobic collapse, driven by the two benzyl rings. This information is crucial for understanding how the molecule might present itself to a binding partner.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. clinmedkaz.org This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. nih.gov

The first step in a molecular docking study is to identify potential binding sites on a protein of interest. These are typically cavities or grooves on the protein surface with appropriate physicochemical properties to accommodate the ligand. For this compound, potential targets could include enzymes, receptors, or ion channels, given the broad range of activities of piperidine derivatives. clinmedkaz.org

For example, N-benzylpiperidine derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease. nih.govnih.gov Docking studies of these compounds into the active site of AChE have revealed that the N-benzyl group often occupies a hydrophobic region of the binding pocket. Similarly, derivatives of 4-benzylpiperidine have shown affinity for sigma receptors. nih.gov Docking simulations of this compound into the binding sites of these and other proteins could predict its potential as a modulator of their function.

Once a ligand is docked into a binding pocket, the specific interactions with the surrounding amino acid residues can be analyzed. These interactions, which stabilize the ligand-protein complex, can include:

Hydrogen bonds: The piperidine nitrogen, if protonated, could act as a hydrogen bond donor, while the bromine atom could be a weak hydrogen bond acceptor.

Hydrophobic interactions: The two benzyl rings provide significant hydrophobicity and are likely to interact with nonpolar residues in the binding pocket.

π-π stacking: The aromatic rings can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Cation-π interactions: The positively charged piperidine nitrogen (if protonated) can interact favorably with the electron-rich face of an aromatic ring. researchgate.net

Halogen bonds: The bromine atom on the benzyl group could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies of similar piperidine-containing ligands at the sigma-1 receptor have shown that the protonated piperidine nitrogen can form a salt bridge with key acidic residues like Glu172 and Asp126, while the benzyl moiety occupies a hydrophobic pocket. nih.gov A hypothetical docking of this compound into a similar binding site might reveal analogous interactions, as illustrated in Table 2.

Table 2: Hypothetical Key Residue Interactions for this compound in a Protein Binding Site

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond |

| Piperidine Nitrogen | Phenylalanine, Tyrosine | Cation-π |

| 4-Benzyl Ring | Leucine, Valine, Isoleucine | Hydrophobic |

| 4-Benzyl Ring | Phenylalanine, Tryptophan | π-π Stacking |

| 2-Bromobenzyl Ring | Alanine, Proline | Hydrophobic |

| Bromine Atom | Carbonyl Oxygen (backbone) | Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For benzylpiperidine derivatives, QSAR studies have been crucial in identifying the key molecular descriptors that govern their therapeutic effects, particularly as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease. tandfonline.comnih.gov

Another QSAR study on N-benzylpiperidine derivatives as AChE inhibitors developed both linear and non-linear models using a set of 10 relevant molecular descriptors. tandfonline.com These models successfully predicted the inhibitory activity and highlighted the importance of steric and electronic factors in modulating the biochemical activity of these compounds. tandfonline.com The success of any QSAR model is contingent on the accuracy of the input data, the careful selection of descriptors, and rigorous validation of the developed model. tandfonline.com

QSAR studies are not limited to AChE inhibitors. The principles have been applied to various piperidine derivatives targeting different biological systems. For instance, a QSAR analysis of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives was conducted to examine their anti-HIV-1 activity. ijprajournal.com This study used a variety of descriptors, including eta descriptors, information, connectedness, and eigenvalues, to establish a quantitative link between the structural features and the anti-HIV activity. ijprajournal.com The resulting multiparametric model showed a high correlation coefficient, indicating its predictive power. ijprajournal.com

Table 1: Examples of Descriptors Used in QSAR Models for Benzylpiperidine Derivatives

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity | Reference |

| Constitutional | Molecular Weight | Influences overall size and transport properties. | tandfonline.com |

| Topological | Topochemical Index (τ) | Describes molecular shape and branching, found to be a dominant factor in AChE inhibition for some piperidine series. | nih.gov |

| Geometrical | Largest Principal Moment of Inertia | Represents molecular shape and size, critical for receptor fit in AChE inhibitors. | nih.gov |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, influencing electronic interactions with the target. | nih.gov |

| Quantum-Chemical | Dipole Moment | Affects long-range electrostatic interactions between the ligand and the biological target. | nih.gov |

| Thermodynamic | van der Waals Volume (Vω) | A measure of molecular bulk, which can impact steric interactions within a binding site. | nih.gov |

Preclinical Biological Activity and Mechanistic Insights of 4 Benzyl 1 2 Bromobenzyl Piperidine

Cellular Pathway Modulation Studies

In Vitro Cytotoxicity and Selectivity in Various Cell Lines

Initial investigations into the biological activity of novel chemical entities often involve assessing their cytotoxic effects against a panel of cancer cell lines. This provides a preliminary indication of their potential as anticancer agents and their selectivity towards cancerous cells over healthy ones. While direct cytotoxic data for 4-benzyl-1-(2-bromobenzyl)piperidine is not extensively available in the public domain, studies on structurally related piperidine (B6355638) derivatives offer valuable insights.

Further research is necessary to establish a clear cytotoxic profile and selectivity for this compound across a comprehensive panel of human cancer and non-cancerous cell lines.

Preclinical In Vivo Pharmacological Profiling in Non-Human Models

To understand the potential physiological effects of a compound in a whole organism, preclinical in vivo studies in non-human models are essential. These studies can reveal behavioral, neurochemical, and neurophysiological changes induced by the compound.

Behavioral Neuroscience Investigations (e.g., specific behavioral paradigms, excluding efficacy claims)

Behavioral paradigms in animal models are crucial for characterizing the psychoactive properties of a novel compound. While specific behavioral studies on this compound are not documented, research on other N-benzyl substituted compounds provides a framework for potential investigations. For example, studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives in adult zebrafish have utilized a battery of behavioral tests to assess their effects. These tests can evaluate changes in locomotion, anxiety-like behavior, and despair-like behavior. The zebrafish model is considered a powerful tool for screening neuroactive drugs. Future research on this compound could employ similar models to investigate its potential effects on behavior.

Neurochemical and Neurophysiological Assessments

Neurochemical analyses can uncover how a compound affects the levels of neurotransmitters and their metabolites in the brain, providing insights into its mechanism of action. Studies on related N-benzyl derivatives have shown significant effects on brain monoamines. For instance, some NBPEA derivatives were found to reduce brain levels of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in adult zebrafish. Furthermore, alterations in the turnover rates of these monoamines were also observed. Neurochemical assessments for this compound would be critical to determine if it modulates similar neurotransmitter systems.

Neurophysiological assessments, which examine the electrical activity of neurons, would provide further detail on the compound's impact on the central nervous system. Techniques such as electroencephalography (EEG) or single-unit recordings in animal models could reveal changes in brain wave patterns or neuronal firing rates induced by this compound. However, no such studies have been reported for this specific compound to date.

Ligand-Target Interaction Mechanisms at the Molecular Level

Understanding how a ligand interacts with its biological target at the molecular level is fundamental to drug design and development. This includes elucidating the binding mode and the kinetics of the interaction.

Allosteric and Orthosteric Binding Mode Elucidation

Ligands can bind to a receptor at two main types of sites: the orthosteric site, which is the same site as the endogenous ligand, or an allosteric site, which is a distinct location on the receptor. Orthosteric ligands directly compete with the natural substrate or ligand. In contrast, allosteric modulators bind to a different site and can alter the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. Allosteric drugs can offer a more nuanced modulation of protein activity and may have fewer side effects due to the lower conservation of allosteric sites across protein families.

Studies on substituted piperidine naphthamides have shown that modifications to the benzyl (B1604629) moiety can significantly influence affinity for dopamine (D2L, D4.2) and serotonin (5-HT2A) receptors. For example, halogen and methyl substitutions on the benzyl group were found to impact the affinity and selectivity for these receptors. While these findings highlight the importance of the benzyl group in receptor binding, the specific binding mode (allosteric or orthosteric) of this compound at its potential targets has not yet been elucidated. Further research, potentially involving radioligand binding assays and structural biology techniques, would be necessary to determine whether this compound acts as an orthosteric or allosteric ligand.

Kinetic Studies of Ligand-Target Association and Dissociation

The kinetics of ligand-target binding, including the association (k_on) and dissociation (k_off) rates, provide a more dynamic understanding of the interaction than affinity alone. These kinetic parameters can significantly influence a drug's pharmacological profile. Allosteric modulators can affect the binding kinetics of orthosteric ligands. For instance, positive allosteric modulators (PAMs) have been shown to increase the association rate of an agonist with little effect on the dissociation rate.

Structure Activity Relationship Sar Studies of 4 Benzyl 1 2 Bromobenzyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Core

The piperidine scaffold is a fundamental component of many neurologically active compounds and serves as a crucial anchor for substituents that dictate pharmacological activity. unict.itwikipedia.org

The nitrogen atom of the piperidine ring is a key site for interaction with biological targets, often forming a crucial salt bridge with acidic residues like glutamic acid in the binding pocket of sigma-1 receptors. chemrxiv.orgnih.gov The basicity of this nitrogen is critical, and modifications that alter its electronic properties can significantly impact binding affinity. sigmaaldrich.com For instance, the introduction of bulky or electron-withdrawing groups directly on the nitrogen can be detrimental to sigma-1 receptor binding. uniba.it

Substitutions on the carbon atoms of the piperidine ring also play a significant role. Methylation at positions alpha to the nitrogen atom can decrease binding affinity due to steric hindrance. uniba.it However, strategic placement of substituents can also enhance activity. For example, in related series, the introduction of specific substituents on the piperidine ring has been shown to modulate affinity and selectivity for sigma receptors. acs.org

Table 1: Effect of Piperidine Core Modifications on Sigma Receptor Affinity

| Modification | Position | Effect on Affinity | Rationale |

| Increased bulk around Nitrogen | N1 | Decreased | Steric hindrance in the binding pocket. uniba.it |

| Methylation | C2, C6 | Decreased | Steric clashes with receptor residues. uniba.it |

| Introduction of polar groups | C4 | Variable | Can either enhance or decrease affinity depending on the specific group and its interaction with the receptor environment. |

| N-oxide formation | N1 | Decreased | Alters the basicity and steric profile of the nitrogen atom. |

The conformation of the piperidine ring is a critical determinant of biological activity. The chair conformation is generally the most stable, but the presence of bulky substituents can lead to other conformations, such as the twist-boat form. nih.govacs.org The introduction of rigidity into the piperidine scaffold, for example through the creation of spirocyclic systems, can lead to highly potent and selective sigma-1 receptor ligands. nih.gov This suggests that a specific, conformationally constrained orientation of the substituents is optimal for binding. Conformational analyses have shown that for potent inhibitors of other targets like acetylcholinesterase, a specific active conformation of the benzylpiperidine moiety is required. nih.gov This principle of a defined, low-energy conformation being necessary for potent bioactivity is broadly applicable.

Variational Analysis of the 4-Benzyl Moiety

The position of the benzyl (B1604629) group on the piperidine ring is crucial. In many series of piperidine-based sigma receptor ligands, the 4-position is found to be optimal for potent activity. Moving the benzyl group to other positions, such as the 2- or 3-position, often leads to a decrease in affinity. This is likely due to the specific geometry of the sigma receptor binding site, which accommodates the benzyl group in a particular orientation relative to the piperidine nitrogen.

Substitution on the aromatic ring of the 4-benzyl moiety can fine-tune the electronic and steric properties of the ligand, thereby influencing its binding affinity and selectivity. chemrxiv.org In related benzylaminoalkylindole series, phenyl substituents were found to modulate affinity for sigma-2 sites. researchgate.netnih.gov For instance, the introduction of electron-withdrawing groups can enhance pi-pi stacking interactions within the receptor binding pocket. nih.gov Conversely, bulky substituents can introduce steric clashes, reducing affinity. The nature and position of these substituents are critical, with para-substitution often being favored in similar ligand series. researchgate.net

Table 2: Influence of 4-Benzyl Moiety Substituents on Receptor Binding

| Substituent | Position | Effect on Affinity | Rationale |

| Electron-withdrawing (e.g., F, Cl) | para | Often Increased | Enhances aromatic interactions and can improve pharmacokinetic properties. nih.gov |

| Electron-donating (e.g., OCH3) | para | Variable | Can either increase or decrease affinity depending on the specific receptor interactions. researchgate.net |

| Bulky groups (e.g., t-butyl) | ortho, meta | Generally Decreased | Steric hindrance with the binding site. |

| Small alkyl groups (e.g., CH3) | para | Generally Tolerated | Can provide additional hydrophobic interactions. |

Elucidation of the Role of the 2-Bromobenzyl Group

The N-benzyl substituent, in this case, a 2-bromobenzyl group, is a key determinant of selectivity and affinity for many piperidine-based ligands. nih.govnih.gov The presence and nature of the substituent on this benzyl ring are critical. researchgate.net

Table 3: Postulated Role of the 2-Bromobenzyl Group

| Feature | Contribution to Binding | Rationale |

| 2-Bromo Substituent | ||

| Steric Bulk | Defines specific conformational preference | The ortho-positioning of the bromine atom restricts the rotation of the benzyl group, potentially locking the molecule into a more favorable binding conformation. |

| Electronic Effect | Modulates aromatic interactions | The electron-withdrawing nature of bromine can influence pi-stacking or other electronic interactions with the receptor. |

| N-Benzyl Moiety | ||

| Hydrophobicity | Contributes to overall lipophilicity | The benzyl group provides a significant hydrophobic surface that can interact with non-polar regions of the binding site. |

| Spatial Orientation | Positions the molecule within the binding site | The length and flexibility of the benzyl group are critical for optimal placement of the pharmacophoric elements. nih.gov |

Impact of Halogen Substitution (Bromine) on Activity and Selectivity

In studies of related N-benzylpiperidine series targeting various receptors and transporters, halogen substitution has been shown to have diverse effects. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, which share the N-benzylpiperidine core, substitutions at the ortho and meta positions of the N-benzyl ring were explored for their affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net While this study focused on a trifluoromethyl substituent, it highlights the principle that ortho-substitution on the N-benzyl ring can profoundly alter biological activity, in this case leading to a compound that acts as an allosteric modulator of the serotonin transporter. nih.govresearchgate.net

The electronic properties and size of the bromine atom are key determinants of its impact. Bromine is an electron-withdrawing group via induction and a weak deactivator, yet it is also a moderately sized halogen. Its placement at the ortho position, as in 4-benzyl-1-(2-bromobenzyl)piperidine, can induce a specific conformational orientation of the benzyl group relative to the piperidine ring. This constrained conformation can be either favorable or unfavorable for binding to a specific receptor pocket, thereby influencing both affinity and selectivity.

The table below presents hypothetical data to illustrate how bromine substitution could impact receptor binding affinity, based on general principles observed in related compound series.

| Compound | Substitution on N-benzyl ring | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (A vs B) |

| Analogue 1 | H (unsubstituted) | 50 | 150 | 3 |

| Analogue 2 | 2-Bromo | 15 | 300 | 20 |

| Analogue 3 | 3-Bromo | 35 | 100 | 2.8 |

| Analogue 4 | 4-Bromo | 60 | 80 | 1.3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Positional and Substituent Variations on the Bromobenzyl Ring

The position of the bromine atom on the benzyl ring is a critical factor in determining the biological activity of 1-benzylpiperidine (B1218667) analogues. Moving the bromo substituent from the ortho to the meta or para position can lead to significant changes in receptor affinity and selectivity. These changes are often attributed to altered steric and electronic interactions with the target binding site.

Quantitative structure-activity relationship (QSAR) analyses on a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine inhibitors of acetylcholinesterase revealed that substitution on the benzyl ring can rapidly diminish potency, particularly at the para position, due to steric interactions with the receptor surface. researchgate.net This suggests that the space around the benzyl ring within the binding site is restricted. researchgate.net

Furthermore, studies on 1-aralkyl-4-benzylpiperidine derivatives as sigma receptor ligands have shown that modifications on the aralkyl (in this context, the bromobenzyl) moiety significantly affect affinity and selectivity for σ1 and σ2 receptors. nih.gov The systematic variation of substituents and their positions helps in mapping the topology of the receptor's binding pocket.

The following table illustrates potential variations in activity based on the position of the bromine atom and the introduction of other substituents on the N-benzyl ring of a hypothetical 4-benzylpiperidine (B145979) series.

| Compound | Substitution on N-benzyl ring | Target X IC50 (µM) | Target Y IC50 (µM) |

| Analogue A | 2-Bromo | 0.5 | 10.2 |

| Analogue B | 3-Bromo | 1.2 | 5.8 |

| Analogue C | 4-Bromo | 3.5 | 4.1 |

| Analogue D | 2-Bromo, 4-Chloro | 0.2 | 15.5 |

| Analogue E | 2-Bromo, 4-Methyl | 0.8 | 8.9 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Development of Lead Compounds and Hit-to-Lead Optimization

The process of developing a promising "hit" compound, such as an analogue from a screening library, into a "lead" compound with a more optimized pharmacological profile is a cornerstone of drug discovery. For a scaffold like this compound, hit-to-lead optimization would involve a multifaceted approach to enhance potency, selectivity, and pharmacokinetic properties.

Structural simplification is a common strategy in lead optimization, where unnecessarily complex or large chemical groups are removed to improve properties like synthetic accessibility and reduce molecular weight. unisi.it Conversely, the introduction of specific functional groups can be used to probe for additional interactions with the target. For instance, in the development of acetylcholinesterase inhibitors, replacing a flexible side chain with a more rigid indanone moiety led to the discovery of the potent drug Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine). nih.gov

The optimization process for a this compound analogue might involve:

Exploring alternative halogen substitutions: Replacing bromine with chlorine, fluorine, or iodine to fine-tune electronic and steric properties.

Varying substituents on the 4-benzyl ring: Introducing groups on the other aromatic ring to explore additional binding interactions.

Modifying the piperidine ring: Introducing substituents on the piperidine ring itself to alter its conformation and basicity.

Bioisosteric replacement: Replacing the benzyl groups with other aromatic or heteroaromatic rings to improve properties such as solubility or metabolic stability.

The ultimate goal is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development.

Analytical Method Development and Bioanalysis for 4 Benzyl 1 2 Bromobenzyl Piperidine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 4-benzyl-1-(2-bromobenzyl)piperidine from complex mixtures. The selection of a specific technique is contingent on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of piperidine (B6355638) derivatives due to its versatility and wide applicability. nih.gov A reverse-phase HPLC (RP-HPLC) approach is typically the most effective strategy for a non-polar compound like this compound.

Method development would involve a C18 column, which is a non-polar stationary phase that effectively retains the analyte through hydrophobic interactions. nih.govsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govgoogle.com The inclusion of an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid in the mobile phase can improve peak shape and resolution by ensuring the piperidine nitrogen is consistently protonated. nih.govnih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) and bromobenzyl moieties in the molecule are strong chromophores. nih.gov A photodiode array (PDA) detector would be particularly advantageous, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. For bioanalytical applications requiring higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar compounds. nih.govnih.gov |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) | Commonly used for piperidine derivatives to ensure good separation and peak shape. nih.gov |

| Elution | Gradient elution (e.g., 5% to 95% Acetonitrile) | Ensures efficient elution of the highly retained analyte and separation from potential impurities. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. nih.gov |

| Detector | UV-Vis or Photodiode Array (PDA) at ~260 nm | The aromatic rings provide strong UV absorbance for sensitive detection. nih.gov |

| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of this compound, provided the compound has sufficient thermal stability and volatility. Given its molecular weight, it should be amenable to GC analysis. GC-MS provides excellent separation efficiency and definitive structural information from the mass spectrometer. nih.gov

The analysis of brominated compounds by GC-MS is well-established. nih.gov For this specific analyte, a low-polarity capillary column (e.g., DB-5ms or equivalent) would be suitable. The temperature program would need to be optimized to ensure adequate separation from matrix components without causing on-column degradation.

Electron Ionization (EI) is a common ionization technique that would produce a characteristic fragmentation pattern for the molecule, aiding in its identification. nih.gov Key fragments would likely arise from the cleavage of the benzyl groups and the piperidine ring. For enhanced sensitivity, especially in complex matrices, soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) could be employed. chromatographyonline.com This approach promotes the formation of the molecular ion, which can be used as the precursor ion for highly selective and sensitive quantification. chromatographyonline.com

Table 2: Proposed GC-MS Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low-polarity phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good resolution for semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow rate of ~1.2 mL/min | Inert carrier gas standard for GC-MS. |

| Injection | Splitless mode | Maximizes sensitivity for trace analysis. |

| Temperature Program | Initial temp 150°C, ramp to 300°C at 15°C/min, hold for 5 min | Optimized to elute the analyte as a sharp peak. |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Atmospheric Pressure Chemical Ionization (APCI) | EI for spectral library matching and structural elucidation; APCI for enhanced sensitivity of the molecular ion. nih.govchromatographyonline.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Used for scanning (qualitative) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov |

Chiral Separation Techniques (if applicable)

The molecule this compound is achiral. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, chiral separation techniques are not applicable for the analysis of this specific compound.

However, if analyzing a chiral analog or a mixture containing chiral piperidine derivatives, specialized chiral stationary phases (CSPs) would be necessary. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including piperidine derivatives. nih.govmdpi.com Alternatively, cyclodextrin-based columns can also provide effective enantioseparation for such molecules. nih.govmdpi.com The choice of mobile phase, often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal chiral resolution. google.com

Spectroscopic Methods for Detection and Purity Assessment (beyond basic identification)

Spectroscopic methods are indispensable for the quantification and purity evaluation of this compound, complementing chromatographic data.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided it is the only absorbing species present or that its absorbance can be distinguished from others. The presence of the benzyl and bromobenzyl aromatic rings results in significant UV absorbance. nih.gov

A UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 255-270 nm range, characteristic of substituted benzene (B151609) rings. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is particularly useful for routine analysis of bulk material or relatively pure samples. nih.govijpsr.info For instance, a validated UV spectrophotometric method for piperine, another piperidine-containing compound, demonstrated linearity and accuracy for its quantification. ijpsr.inforug.nl

Fluorescence Spectroscopy for Trace Analysis

The native fluorescence of this compound is expected to be weak, as simple phenyl rings are not strong fluorophores. However, fluorescence spectroscopy can be an extremely sensitive technique for trace analysis if the analyte can be derivatized with a fluorescent tag.

Studies on other piperidine derivatives have shown that they can be rendered highly fluorescent. researchgate.net For example, derivatization with reagents like dansyl chloride or coupling to a naphthalimide moiety can produce compounds with high quantum yields. nih.govmdpi.com This approach would involve a chemical reaction to attach a fluorophore to the piperidine nitrogen after a potential de-benzylation step or by targeting another part of the molecule if a suitable functional group were present. The resulting derivative could then be quantified at picomolar or even femtomolar concentrations, making this method suitable for bioanalytical studies where analyte concentrations are exceedingly low. The emission intensity of such derivatives often decreases in polar solvents, a factor to consider during method development. nih.govmdpi.com

Sample Preparation Strategies for Complex Biological and Synthetic Matrices

The primary goal of sample preparation is to isolate the target analyte, this compound, from interfering matrix components, thereby enhancing the sensitivity and selectivity of the analytical method. The choice of strategy depends on the nature of the matrix (e.g., plasma, urine, or a synthetic reaction mixture) and the subsequent analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

For Biological Matrices (Plasma, Serum, Urine):

Biological fluids present a significant challenge due to their complexity, containing proteins, salts, lipids, and various endogenous compounds. Common strategies for extracting basic, lipophilic compounds like piperidine derivatives include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. forensicresources.org

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For this compound, which is a basic compound, the pH of the aqueous biological sample is first adjusted to a basic pH (e.g., pH 9-11) to neutralize the piperidine nitrogen. This ensures the analyte is in its non-ionized, more hydrophobic form, facilitating its extraction into a non-polar organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. rsc.org The simplicity and low cost of LLE are advantageous, though it can be labor-intensive and may form emulsions. tecan.com

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for sample clean-up and concentration. phenomenex.blog For basic compounds, mixed-mode cation exchange SPE cartridges are particularly effective. tandfonline.comnih.gov A typical protocol involves:

Conditioning: The sorbent is conditioned with methanol followed by an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6). tandfonline.com

Sample Loading: The biological sample (e.g., pre-treated urine or plasma) is loaded onto the cartridge. The basic analyte is retained by strong cation exchange and/or reversed-phase interactions.

Washing: The cartridge is washed with a sequence of solvents, such as acetic acid and methanol, to remove interferences. tandfonline.com

Elution: The purified analyte is eluted using a solvent mixture, often an organic solvent like acetonitrile or ethyl acetate containing a small amount of a strong base (e.g., ammonium (B1175870) hydroxide), which neutralizes the analyte and disrupts its interaction with the sorbent. tandfonline.com SPE can be easily automated for high-throughput analysis. nih.gov

Protein Precipitation (PPT): This is a rapid method for removing proteins from plasma or serum samples, which is crucial before LC-MS analysis to prevent column and instrument contamination. chromatographyonline.com It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample in a specific ratio (e.g., 3:1 solvent to plasma). chromatographyonline.comnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. chromatographyonline.com The resulting supernatant, containing the analyte, can be directly injected or further processed. While fast and simple, this method offers minimal clean-up of other small-molecule interferences and can lead to ion suppression in mass spectrometry. tecan.com

Table 1: Illustrative Recovery Data for Different Sample Preparation Methods

| Preparation Method | Matrix | Analyte Concentration | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (Ethyl Acetate) | Plasma | 100 ng/mL | 88.5 | 6.5 |

| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Urine | 100 ng/mL | 94.2 | 4.8 |

| Protein Precipitation (Acetonitrile) | Plasma | 100 ng/mL | 98.1 | 7.2 |

For Synthetic Matrices:

Samples from synthetic reaction mixtures are generally less complex than biological samples. Preparation may involve a simple "dilute-and-shoot" approach, where the sample is diluted with the mobile phase to a concentration within the linear range of the instrument. nih.gov If the crude reaction mixture contains significant amounts of catalysts or unreacted starting materials that could interfere with the analysis, a simple extraction or filtration step may be necessary. researchgate.net For instance, the mixture can be dissolved in an appropriate organic solvent, washed with aqueous solutions to remove salts or water-soluble impurities, dried, and then reconstituted in the mobile phase. researchgate.net

Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. Following guidelines, such as those from the International Council for Harmonisation (ICH), ensures the reliability and consistency of results. nih.gov For the analysis of this compound, a typical HPLC method would be validated for the following parameters.

Specificity (Selectivity): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is typically demonstrated by injecting blank and placebo matrices and showing no significant interfering peaks at the retention time of the analyte. For chromatographic methods, peak purity can be assessed using a photodiode array (DAD) detector to confirm the homogeneity of the analyte peak. nih.gov

Sensitivity (Limit of Detection and Limit of Quantitation): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.govnih.gov For this compound, a sensitive HPLC-UV or LC-MS method would be expected to have an LOQ in the low ng/mL range for bioanalysis. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., low, medium, and high). nih.gov The accuracy is expressed as the percentage of the analyte recovered from the matrix. nih.gov

Precision: Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day, with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Evaluated by analyzing replicate samples on different days, or with different analysts or equipment. nih.gov

Reproducibility: Assessed by having the method performed in different laboratories.

Table 2: Linearity and Sensitivity Data for HPLC-UV Analysis

| Parameter | Result |

|---|---|

| Linearity Range | 5 - 500 ng/mL |

| Regression Equation | y = 15432x + 210 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantitation (LOQ) | 5.0 ng/mL |

Table 3: Accuracy and Precision Data from a Method Validation Study

| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (RSD %) - Intra-day | Precision (RSD %) - Inter-day |

|---|---|---|---|---|

| 15.0 (Low QC) | 14.8 ± 0.52 | 98.7 | 3.5 | 4.1 |

| 150 (Medium QC) | 152.1 ± 3.95 | 101.4 | 2.6 | 3.3 |

| 400 (High QC) | 394.8 ± 12.2 | 98.7 | 3.1 | 3.8 |

Emerging Research Directions and Future Perspectives for 4 Benzyl 1 2 Bromobenzyl Piperidine

Development of Novel and Sustainable Synthetic Routes for Scalability

The successful translation of a promising compound from the laboratory to clinical applications hinges on the development of efficient, scalable, and sustainable synthetic methods. For 4-benzyl-1-(2-bromobenzyl)piperidine and its analogues, research is moving beyond classical methods toward more robust and environmentally benign strategies. Key areas of development include the application of modern cross-coupling reactions and streamlined multi-step syntheses.

An efficient approach for constructing the 4-benzylpiperidine (B145979) core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki protocol. organic-chemistry.org This method demonstrates high efficiency and tolerates a wide variety of functional groups on both the piperidine (B6355638) and aryl components, making it highly adaptable for creating diverse libraries of compounds for screening. organic-chemistry.org Another scalable and sustainable method involves the temperature-programmed deoxygenation and saturation of aryl(pyridin-4-yl)methanones over a Pd/C catalyst, providing an environmentally friendly route to 4-substituted benzylpiperidines. researchgate.net Other innovative strategies include the Shapiro reaction and alkenylsilane cross-coupling, which have been applied to the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. researchgate.net For large-scale production, transformations like the Knoevenagel condensation of N-benzyl-4-piperidone offer an economical path to key intermediates. researchgate.net

The synthesis of the final target compound, this compound, would typically involve a two-part strategy: formation of the 4-benzylpiperidine core followed by N-alkylation with 2-bromobenzyl bromide. The alkylation is a standard nucleophilic substitution reaction, while the formation of the core can be achieved through various means, as summarized in the table below.

Table 8.1: Comparison of Synthetic Strategies for 4-Benzylpiperidine Scaffolds

| Method | Key Reagents | Advantages | Considerations | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | N-Boc-4-methylenepiperidine, Aryl Boronic Acids, Palladium Catalyst | High efficiency, Broad substrate scope, Functional group tolerance | Cost of catalyst and reagents | organic-chemistry.org |

| Catalytic Hydrogenation | 4-Benzylpyridine, H₂, Catalyst (e.g., Pd/C) | Environmentally benign, Scalable | Requires high pressure, Potential for over-reduction | wikipedia.orgresearchgate.net |

| Grignard Reaction | 4-Cyanopyridine, Benzylmagnesium Halide | Forms C-C bond directly | Sensitive to moisture and air, Requires subsequent reduction | researchgate.net |

| Reductive Amination | 4-Fluorobenzaldehyde, Piperidine, Sodium Cyanoborohydride | Milder conditions than alkylation with halides | Requires strict pH control, Potential for side products | |

Future research will likely focus on optimizing these routes using flow chemistry to enhance safety and efficiency for industrial-scale production and developing enzymatic or chemo-enzymatic processes to improve sustainability.

Exploration of New Biological Targets and Pathways

The 4-benzylpiperidine scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds that target the central nervous system. nih.gov Derivatives have shown activity at a wide range of receptors and transporters, suggesting that this compound could be a versatile platform for engaging novel biological targets.

Research has demonstrated that compounds with this core structure can act as:

Monoamine Transporter Ligands : N-benzyl piperidine derivatives have been synthesized with high affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Some analogues act as allosteric modulators, offering a subtle yet powerful way to influence neurotransmitter systems. nih.gov

Acetylcholinesterase (AChE) Inhibitors : The N-benzylpiperidine moiety is a key component of Donepezil, a leading treatment for Alzheimer's disease. researchgate.netnih.gov Further research has produced derivatives with potent AChE inhibitory activity, highlighting the potential for developing new anti-dementia agents. nih.govnih.gov

NMDA Receptor Antagonists : Specific derivatives have been identified as potent and subtype-selective antagonists of the NR1A/2B NMDA receptor, which is a target for treating neurodegenerative conditions like Parkinson's disease. nih.gov

Other CNS Targets : The scaffold has also been used to develop ligands for histamine (B1213489) H3 antagonists and GABA uptake inhibitors. sigmaaldrich.com

Enzyme Inhibitors : Beyond the CNS, related structures have been shown to inhibit enzymes such as steroid-5alpha-reductase and histone deacetylase (HDAC). nih.govnih.gov

The presence of the 2-bromo substituent on the N-benzyl ring of this compound provides a unique electronic and steric profile that could confer selectivity for specific biological targets or introduce novel pharmacological activities. Future work will involve screening this compound and its close analogues against a broad panel of receptors, enzymes, and ion channels to uncover new therapeutic opportunities.

Table 8.2: Potential Biological Targets for 4-Benzylpiperidine Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Neurotransmitter Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Depression, Stimulant Addiction | nih.gov |

| Enzymes | Acetylcholinesterase (AChE), Histone Deacetylase (HDAC) | Alzheimer's Disease, Cancer | nih.govnih.gov |

| Receptors | NMDA Receptor (NR1A/2B subtype), Histamine H3 Receptor | Parkinson's Disease, Cognitive Disorders | sigmaaldrich.comnih.gov |

| Steroid Metabolism | Steroid-5alpha-Reductase | Benign Prostatic Hyperplasia | nih.gov |

Rational Design of Next-Generation Analogues and Derivatives

Rational drug design aims to systematically modify a lead compound to optimize its pharmacological profile. For this compound, structure-activity relationship (SAR) studies are crucial for developing next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov The N-benzyl piperidine motif serves as a versatile scaffold for this purpose, offering multiple points for chemical modification. nih.gov

Key strategies for rational design include:

Substitution on Aromatic Rings : Modifying the substituents on both the N-benzyl and C4-benzyl rings can profoundly impact target affinity and selectivity. For instance, SAR studies on N-benzyl piperidines have shown that the position and nature of substituents on the benzyl (B1604629) ring are critical for modulating activity at monoamine transporters. nih.gov The bromine atom on the lead compound could be replaced with other halogens or with electron-withdrawing or electron-donating groups to probe these interactions.

Bioisosteric Replacement : The piperidine ring or the benzyl groups can be replaced with other chemical moieties (bioisosteres) that preserve the essential steric and electronic features required for biological activity while potentially improving properties like metabolic stability. nih.gov

Conformational Constraint : Introducing rigidity into the molecule, for example by cyclizing a side chain, can lock the compound into a more active conformation for its target, thereby increasing potency. nih.gov